1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

Colorless Polyimide (CPI) Flexible Display Substrate Optical Transparency

Sourcing a dianhydride that delivers optical clarity without sacrificing thermal stability is a persistent challenge for advanced polymer researchers. HPMDA is the precise solution. • Achieve >90% optical transmittance and low CTE (~29 ppm/K) in colorless polyimide (CPI) films for flexible OLED displays. • Obtain high proton conductivity (0.2 S/cm) for next-generation fuel cell membranes. • Ensure reliable supply: high-purity (>98%) monomer, stored under inert gas, with global shipping to support your R&D and pilot-scale programs.

Molecular Formula C10H8O6
Molecular Weight 224.17 g/mol
CAS No. 2754-41-8
Cat. No. B1368318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
CAS2754-41-8
Molecular FormulaC10H8O6
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESC1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O
InChIInChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2
InChIKeyLJMPOXUWPWEILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPMDA for Transparent Polyimides


1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (CAS 2754-41-8), commonly designated as HPMDA or hydrogenated PMDA, is a non-aromatic alicyclic tetracarboxylic dianhydride monomer employed as a critical building block for the synthesis of high-performance polyimides and branched polyesters . Unlike its fully aromatic analog pyromellitic dianhydride (PMDA), the saturated cyclohexane core of HPMDA eliminates intramolecular charge-transfer complexation, enabling the fabrication of colorless and transparent polyimide (CPI) films essential for advanced optoelectronic applications [1]. The compound is characterized by a molecular weight of 224.17 g/mol, a melting point of 240 °C, and a predicted boiling point of 517.5 ± 50.0 °C, and it is typically stored under inert gas at 2–8 °C to prevent moisture sensitivity .

Why PMDA or CBDA Cannot Substitute HPMDA


Generic substitution of dianhydride monomers in polyimide synthesis is not feasible because the steric and electronic properties of the monomer dictate the final polymer's optical transparency, thermal expansion, and processability. For instance, substituting the alicyclic HPMDA with its aromatic analog PMDA results in deeply colored films due to strong charge-transfer interactions, rendering them unsuitable for transparent display substrates [1]. Conversely, substituting with a more rigid alicyclic dianhydride like CBDA (cyclobutanetetracarboxylic dianhydride) may yield a lower coefficient of thermal expansion (CTE) but often compromises the solution processability and film flexibility that are characteristic of the HPMDA-derived systems . Therefore, the selection of HPMDA is a precise engineering decision to balance high optical clarity with adequate thermal stability and mechanical compliance.

HPMDA: Comparative Performance Evidence


Optical Clarity vs. Aromatic PMDA

HPMDA enables the synthesis of colorless polyimide (CPI) films, in stark contrast to its aromatic analog PMDA. This difference arises because the saturated cyclohexane core of HPMDA suppresses the formation of intramolecular charge-transfer complexes, which are responsible for the strong yellow/brown coloration in PMDA-based polyimides. This structural distinction directly translates into quantifiable optical performance [1].

Colorless Polyimide (CPI) Flexible Display Substrate Optical Transparency

CTE vs. CBDA

HPMDA provides a tunable CTE profile that can be modulated by copolymerization or choice of diamine, offering a balance between thermal stability and film flexibility. While rigid alicyclic dianhydrides like CBDA can yield lower absolute CTE values, they often do so at the expense of film toughness and processability. HPMDA-based systems can achieve CTE values that are sufficiently low for use on glass or silicon substrates while maintaining superior mechanical integrity [1].

Coefficient of Thermal Expansion (CTE) Flexible Electronics Thermomechanical Stability

Ionic Conductivity Advantage

While many dianhydrides are selected for their thermal or optical properties, HPMDA imparts a specific and quantifiable ionic conductivity to its derived polyimides. This functional attribute is not commonly observed in polyimides derived from fully aromatic dianhydrides like PMDA or other alicyclic analogs, positioning HPMDA uniquely for electrochemical device applications [1].

Proton Exchange Membrane Fuel Cell Ionic Conductivity

Stereoisomerism and Polymerizability

The stereoisomeric form of HPMDA profoundly impacts its reactivity with diamines, which directly governs the molecular weight and thus the mechanical properties of the resulting polyimide. The 1R,2S,4S,5R isomer (H″-PMDA) exhibits substantially higher polymerizability than its conventional isomer (H-PMDA, 1S,2R,4S,5R), enabling the synthesis of higher molecular weight polymers that are critical for robust film formation [1].

Polymerization Kinetics Molecular Weight Control Stereoisomerism

Dielectric Constant vs. CBDA

The dielectric constant of a polyimide is a critical parameter for its use as an interlayer dielectric in high-frequency microelectronics. HPMDA-based polyimides offer a balance of properties, including a low dielectric constant, which is essential for minimizing signal delay and crosstalk. While wholly cycloaliphatic systems based on CBDA can achieve even lower dielectric constants, the HPMDA-based materials provide a superior combination of optical transparency and mechanical properties [1].

Low-k Dielectric Interlayer Dielectric (ILD) Microelectronics Packaging

Optimal Applications for HPMDA


Flexible OLED Substrates

The combination of >90% optical transmittance and a low CTE (e.g., 29.0 ppm/K) makes HPMDA-derived colorless polyimides (CPIs) the material of choice for flexible OLED display substrates [1]. These films provide the necessary transparency for light emission, while their thermomechanical stability prevents warping and delamination during high-temperature TFT fabrication processes. The ability to tune CTE through copolymerization further allows manufacturers to match the thermal expansion of adjacent inorganic barrier layers, a critical requirement for foldable device reliability [2].

Proton Exchange Membranes for Fuel Cells

The high proton conductivity of 0.2 ± 0.01 S/cm at 95% RH and 298 K demonstrated by HPMDA-derived sulfonated polyimides positions this monomer as a key precursor for next-generation proton exchange membranes (PEMs) [1]. In contrast to perfluorosulfonic acid (PFSA) membranes, these hydrocarbon-based polyimides offer potential advantages in cost, dimensional stability, and reduced fuel crossover, making them a compelling alternative for hydrogen fuel cell stacks.

ILD and Passivation Layers

HPMDA-based polyimides offer a balanced profile of low dielectric constant (k < 3.0), high thermal stability (Tg > 400 °C), and mechanical flexibility [1]. This makes them ideal for use as interlayer dielectrics and passivation layers in flexible printed circuit boards and wafer-level packaging, where they must electrically insulate high-density interconnects while withstanding the mechanical stresses of bending and thermal cycling. Their good solubility in common organic solvents also facilitates solution-based processing, a cost advantage over vapor-deposited inorganic dielectrics [2].

Optical Waveguides & Low-Birefringence Films

HPMDA-based polyimides can achieve birefringence values below 0.01 and optical retardation (Rth) as low as 77 nm, making them suitable for optical waveguide cores and compensation films in liquid crystal displays (LCDs) [1]. The low optical anisotropy minimizes signal distortion in waveguides and improves the viewing angle characteristics of displays. The electron-beam sensitivity of these aliphatic polyimides also enables direct patterning for integrated photonic circuits [2].

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